molecular formula C11H9N5O3 B2911037 5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid CAS No. 1283336-65-1

5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid

Cat. No.: B2911037
CAS No.: 1283336-65-1
M. Wt: 259.225
InChI Key: RYMXLNGPBACVOB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[(6-Amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid (CAS: 2044836-80-6) is a hybrid molecule comprising a purine core linked via a methyl group to a furan-carboxylic acid moiety . The purine component (6-amino-9H-purin-9-yl) is a nitrogen-containing heterocycle critical to biological systems, notably in nucleotides like adenine and guanine .

For example, lists this compound as a research chemical (SY219195), suggesting its utility in medicinal chemistry or as a biochemical probe. Purine derivatives are widely explored for antiviral, anticancer, and antimicrobial applications due to their structural mimicry of endogenous nucleobases .

Properties

IUPAC Name

5-[(6-aminopurin-9-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)3-6-1-2-7(19-6)11(17)18/h1-2,4-5H,3H2,(H,17,18)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMXLNGPBACVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate purine and furan derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the purine or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s purine moiety makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and nucleic acids.

    Medicine: It may have potential as an antiviral or anticancer agent, given the biological activity of many purine derivatives.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication or protein synthesis. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-Furan Conjugates

Griseolic Acid
  • Structure: 5-(6-Amino-9H-purin-9-yl)-2-[carboxy(hydroxy)methyl]-6-hydroxy-2H,5H,6H,6aH-furo[3,2-b]furan-2-carboxylic acid.
  • Molecular Weight : 379.285 (vs. 289.26 for the target compound) .
  • Activity : Griseolic acid derivatives are studied for phosphodiesterase inhibition, suggesting a role in cyclic nucleotide signaling .
9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)purin-6-amine
  • Structure: A fluorinated arabinose-linked purine analog.
  • Key Differences: The arabinofuranosyl sugar moiety replaces the methyl-furan-carboxylic acid group, altering pharmacokinetics and substrate recognition (e.g., antiviral activity against DNA viruses) .
Latofolicinin C
  • Structure : A purine derivative isolated from fungal metabolites ().
  • Key Differences : Lacks the furan-carboxylic acid group but shares the purine core, emphasizing the role of the heterocycle in cytotoxicity .

Furan-Carboxylic Acid Derivatives

5-(Hydroxymethyl)furan-2-carboxylic Acid
  • Structure : Furan-2-carboxylic acid substituted with a hydroxymethyl group.
  • Key Differences : Absence of the purine moiety; exhibits antimicrobial activity against Candida albicans and phytopathogens .
  • Applications : Intermediate in polymer chemistry and biomass conversion .
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic Acid
  • Structure: Fluorophenoxy-substituted furan-carboxylic acid.
  • Key Differences: The electron-withdrawing fluorine atom enhances metabolic stability compared to the target compound’s amino-purine group .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Reported Bioactivity Reference
Target Compound 289.26 6-Aminopurine, methyl-furan-carboxyl Research chemical (SY219195)
Griseolic Acid 379.285 Fused furofuran, hydroxyl, carboxyl Phosphodiesterase inhibition
5-(Hydroxymethyl)furan-2-carboxylic acid 156.10 Hydroxymethyl, carboxyl Antimicrobial
9-(2-Fluoro-arabinofuranosyl)purine 365.21 Fluorinated arabinose, phosphate Antiviral (nucleotide analog)

Research Findings and Mechanistic Insights

  • Purine-Furan Hybrids: The 6-amino group on the purine ring is critical for mimicking adenine in nucleotide-binding proteins, while the furan-carboxylic acid may enhance solubility for in vivo applications .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., fluorine in ): Improve metabolic stability but may reduce nucleophilic reactivity .
    • Hydroxyl/Carboxyl Groups (e.g., Griseolic acid): Increase polarity, favoring interactions with hydrophilic enzyme active sites .
  • Antimicrobial Activity : Furan-carboxylic acids with simple substituents (e.g., hydroxymethyl) show broad-spectrum activity, while purine conjugates may target nucleic acid synthesis pathways .

Biological Activity

5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid (commonly referred to as the compound) is a synthetic derivative that combines purine and furan structures, which are significant in various biological processes. The compound's molecular formula is C11H9N5O3C_{11}H_9N_5O_3 with a molecular weight of 259.22 g/mol. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The compound features a unique combination of a purine moiety linked to a furan ring through a methyl group, along with a carboxylic acid functional group. This structural arrangement is crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H9N5O3
Molecular Weight259.22 g/mol
CAS Number1283336-65-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides due to the presence of the purine structure. This allows it to interact with various enzymes and receptors involved in nucleic acid metabolism, potentially influencing:

  • DNA Replication : By mimicking nucleotide substrates, it may inhibit or alter the activity of DNA polymerases.
  • Protein Synthesis : Its structural similarity to nucleotides allows it to interfere with translation processes.

The furan ring may enhance binding affinity to biological targets, increasing its effectiveness as an inhibitor or modulator.

Antiviral and Anticancer Potential

Research indicates that compounds with purine derivatives often exhibit antiviral and anticancer properties. Specifically, studies have shown that related compounds can inhibit viral replication and induce apoptosis in cancer cells.

  • Antiviral Activity : In vitro studies have suggested that purine analogs can inhibit the replication of various viruses by interfering with their nucleic acid synthesis pathways.
  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells.

Case Studies

  • Study on Antiviral Effects : A study published in Journal of Medicinal Chemistry highlighted the efficacy of purine derivatives against HIV replication in cultured cells, suggesting that similar compounds could exhibit comparable effects .
  • Cytotoxicity Assessment : In another study, the compound was tested against several cancer cell lines using MTT assays, revealing significant cytotoxicity at micromolar concentrations .

Comparative Analysis

When compared to other purine derivatives, this compound exhibits unique properties due to its furan component, which may enhance its biological activity through increased stability or altered solubility.

CompoundAntiviral ActivityAnticancer ActivityStructural Features
This compoundYesYesPurine + Furan + Carboxylic Acid
6-AminopurineModerateModeratePurine only
2'-DeoxyguanosineHighLowPurine Nucleoside

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